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Compound of Interest

Compound Name:
4-Chloro-2-(methylthio)pyrimidine-

5-carboxamide

CAS No.: 880613-19-4

Cat. No.: B3292759

Get Quote

Abstract & Strategic Overview
Osimertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to target the

T790M mutation. The synthesis strategy outlined here adopts a convergent approach, which

minimizes linear steps and maximizes yield. The process hinges on the construction of two key

fragments:[1][2]

Fragment A: 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (The Heterocyclic Core).

Fragment B: 4-Fluoro-2-methoxy-5-nitroaniline (The Central Scaffold).

This guide provides the step-by-step protocol for coupling these fragments, introducing the

solubilizing amine tail, and installing the acrylamide warhead.
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Osimertinib (AZD9291)
Target Molecule

Acryloyl Chloride
(Warhead)

Acrylation

Diamino Intermediate
(Reduced Precursor)

Precursor

N,N,N'-Trimethylethylenediamine
(Solubilizing Tail)

Nitro Intermediate
(Coupled Core)

Nitro Reduction
(Fe/NH4Cl or H2/Pd)

SNAr Displacement
(of Fluorine)

Fragment A:
3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole

Coupling

Fragment B:
4-Fluoro-2-methoxy-5-nitroaniline

Coupling

Click to download full resolution via product page

Caption: Retrosynthetic disconnection of Osimertinib revealing the convergent assembly of the

indole-pyrimidine core and the substituted aniline scaffold.
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Component CAS Number Role
Critical Quality
Attribute (CQA)

Fragment A 1421372-67-9 Heterocyclic Core
Purity >98% (HPLC),

Moisture <0.5%

Fragment B 1075705-01-9 Central Scaffold
Assay >99%,

Regioisomer free

Amine Tail 142-25-6 Solubilizing Group
Water content <0.1%

(Karl Fischer)

Acryloyl Chloride 814-68-6 Warhead
Freshly distilled, clear

liquid

Safety Warning: Acryloyl chloride is a lachrymator and highly toxic. All reactions involving this

reagent must be performed in a fume hood with appropriate PPE (gloves, goggles, face shield).

Nitro-aromatics are potentially explosive; avoid thermal shock.

Detailed Experimental Protocols
Step 1: Coupling of Fragment A and Fragment B
This step involves a Nucleophilic Aromatic Substitution (SNAr) where the aniline nitrogen of

Fragment B attacks the 2-position of the chloropyrimidine (Fragment A).

Objective: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-

yl)pyrimidin-2-amine.

Reagents:

Fragment A (1.0 eq)

Fragment B (1.1 eq)

p-Toluenesulfonic acid monohydrate (p-TsOH) (1.2 eq)

Solvent: 2-Butanol or n-Butanol.
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Protocol:

Charge: In a clean, dry 3-neck round-bottom flask equipped with a reflux condenser and

magnetic stirrer, dissolve Fragment A (10.0 g, 41.0 mmol) and Fragment B (8.4 g, 45.1

mmol) in 2-Butanol (100 mL).

Catalyst Addition: Add p-TsOH (9.4 g, 49.2 mmol) in a single portion.

Reaction: Heat the mixture to 100°C (Reflux) under nitrogen atmosphere. Stir for 6-8 hours.

Process Check: Monitor by HPLC. The reaction is complete when Fragment A is <1.0%.

Workup: Cool the reaction mixture to room temperature (20-25°C). The product typically

precipitates as a solid.

Filtration: Filter the solid and wash the cake with cold 2-Butanol (2 x 20 mL) followed by

Ethanol (2 x 20 mL).

Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85-90%

Appearance: Yellow to orange solid.

Step 2: Introduction of the Amine Tail
The fluorine atom on the benzene ring is activated by the ortho-nitro group and para-amine

linkage, making it susceptible to displacement by the secondary amine of the tail.

Objective: Synthesis of N-(4-(N-(2-(dimethylamino)ethyl)-N-methylamino)-2-methoxy-5-

nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine.

Reagents:

Product from Step 1 (1.0 eq)

N,N,N'-Trimethylethylenediamine (1.5 eq)

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
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Solvent: DMF or DMAc.

Protocol:

Charge: Suspend the Step 1 Intermediate (10.0 g) in DMF (50 mL).

Addition: Add DIPEA (2.0 eq) followed by N,N,N'-Trimethylethylenediamine (1.5 eq)

dropwise.

Reaction: Heat to 80-85°C. Stir for 4-6 hours.

Mechanism:[1][2][3] SNAr displacement of the Fluorine atom.

Quench: Pour the reaction mixture into Ice Water (200 mL) with vigorous stirring. The

product will precipitate.

Isolation: Filter the solid, wash with water (3 x 50 mL) to remove residual DMF and amine.

Purification: Recrystallize from Acetonitrile if purity is <98%.

Step 3: Nitro Reduction
The nitro group is reduced to an aniline functionality to allow for the final acrylamide

attachment.

Objective: Synthesis of the Diamino Intermediate.

Reagents:

Product from Step 2 (1.0 eq)

Iron powder (5.0 eq) / Ammonium Chloride (5.0 eq)

Solvent: Ethanol/Water (3:1).

Alternative: Hydrogenation (Pd/C, H2 gas) is cleaner but requires pressure equipment.

Protocol (Fe/NH4Cl Method):
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Charge: Dissolve Step 2 Product (10.0 g) in Ethanol (80 mL) and Water (20 mL).

Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq).

Reaction: Heat to Reflux (78°C) for 2-4 hours.

Observation: Color change from orange/red to pale yellow/brown.

Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot

ethanol.

Concentration: Evaporate the solvent under reduced pressure.

Extraction: Dissolve the residue in DCM, wash with water, dry over Na2SO4, and

concentrate to obtain the crude diamine.

Step 4: Acrylation (Final Step)
This is the most critical step. Over-acrylation or polymerization must be avoided.

Objective: Synthesis of Osimertinib (Free Base).

Reagents:

Diamino Intermediate (1.0 eq)

Acryloyl Chloride (1.05 eq)

DIPEA (1.5 eq)

Solvent: THF or DCM (Anhydrous).

Temperature: 0°C to 5°C.

Protocol:

Setup: In a dry flask under nitrogen, dissolve the Diamino Intermediate (5.0 g) and DIPEA

(1.5 eq) in Anhydrous THF (50 mL). Cool to 0°C in an ice bath.
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Addition: Dissolve Acryloyl Chloride (1.05 eq) in THF (10 mL) and add it dropwise over 30

minutes. Maintain temperature <5°C.

Critical Control: Rapid addition causes exotherms and impurity formation (dimers).

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

Quench: Add saturated NaHCO3 solution (20 mL).

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with Brine.[1] Dry over

Na2SO4.[1]

Purification: Flash chromatography (DCM:MeOH:NH3) or recrystallization from Ethyl

Acetate/Hexane.

Process Workflow Diagram

Fragment A
(Indole-Pyrimidine)

Step 1: SNAr Coupling
(100°C, p-TsOH)

Fragment B
(Nitro-Aniline)

Amine Tail

Step 2: Tail Addition
(85°C, DIPEA)

Acryloyl Chloride

Step 4: Acrylation
(0°C, Controlled)

Intermediate 1
(Solid Precipitate)

Intermediate 2
(Substituted Nitro)

Step 3: Nitro Reduction
(Fe/NH4Cl)

Intermediate 3
(Diamine)

Osimertinib
(API)
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Caption: Operational workflow for the synthesis of Osimertinib from key intermediates.
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Parameter Method
Acceptance
Criteria

Troubleshooting

Reaction Completion

(Step 1)
HPLC (C18 Column) Fragment A < 1.0%

Extend reflux time;

add 0.1 eq more

catalyst.

Purity of Intermediate

2
HPLC >98.0% Area

Recrystallize from

Acetonitrile to remove

unreacted amine.

Water Content (Step

4)
Karl Fischer <0.05% in Solvent

Acryloyl chloride

hydrolyzes rapidly;

ensure anhydrous

conditions.

Impurity: Dimer LC-MS <0.15%

Control temp at 0°C

strictly; avoid excess

acryloyl chloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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